![molecular formula C7H8ClNO5S2 B1420123 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride CAS No. 98280-42-3](/img/structure/B1420123.png)
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride
Overview
Description
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO5S2 and a molecular weight of 285.73 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride typically involves the sulfonation of 4-methoxybenzenesulfonyl chloride with sulfamic acid under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide bonds . This reactivity is crucial in its role as a reagent in organic synthesis and biochemical assays. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methoxy group.
4-Chlorobenzenesulfonyl chloride: Lacks the methoxy and sulfamoyl groups, making it less reactive in certain applications.
Uniqueness
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and sulfamoyl groups, which enhance its reactivity and versatility in chemical reactions compared to its analogs .
Biological Activity
4-Methoxy-3-sulfamoylbenzene-1-sulfonyl chloride, also known by its CAS number 98280-42-3, is a sulfonamide derivative with potential biological activity. This compound has garnered interest for its possible applications in pharmacology, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group, a sulfonamide moiety, and a sulfonyl chloride functional group. This configuration contributes to its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H8ClN2O3S |
Molecular Weight | 225.67 g/mol |
CAS Number | 98280-42-3 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, contributing to their anti-inflammatory and anticancer effects. The sulfonamide group likely plays a crucial role in this inhibitory action.
- Cellular Interactions : The compound may interact with cellular receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, affecting signaling pathways involved in cell proliferation and apoptosis .
- Biochemical Pathways : It is suggested that this compound could influence pathways related to inflammation and cancer progression, although specific pathways remain to be elucidated.
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamides exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in human hepatocellular carcinoma (HCC) cells. The IC50 values for these compounds ranged from 4.011 μM to 10.908 μM, indicating effective dose-dependent cytotoxicity .
- A xenograft model showed that these compounds could inhibit tumor growth in vivo, suggesting their potential as therapeutic agents against liver cancer .
Antimicrobial Activity
Research has also explored the antimicrobial effects of sulfonamide derivatives:
- Compounds structurally related to this compound exhibited moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. These findings support the hypothesis that the compound may possess broad-spectrum antimicrobial properties .
Case Study 1: Hepatocellular Carcinoma
A study investigated the effects of a related compound on HCC cells using flow cytometry and transmission electron microscopy. The results indicated that treatment led to significant apoptosis in these cells, with molecular docking studies revealing fumarate hydratase as a potential target for action .
Case Study 2: Antimicrobial Screening
Another study focused on synthesizing various sulfonamide derivatives, including those similar to our compound. The antibacterial efficacy was tested against multiple bacterial strains, showing promising results particularly against gram-negative bacteria .
Properties
IUPAC Name |
4-methoxy-3-sulfamoylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIZWIJTQFZQTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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